P2X3 Purinoceptor Antagonism: Potency Comparison with A-317491
2-Chloro-3-phenoxyquinoxaline exhibits antagonist activity at the P2X3 receptor with an EC50 of 80 nM, as measured in an assay using recombinant rat P2X3 expressed in Xenopus oocytes [1]. This potency is comparable to the well-characterized, selective P2X3 antagonist A-317491, which demonstrates a Ki of 22-92 nM against recombinant human and rat P2X3 receptors in calcium flux assays [2]. This indicates that 2-Chloro-3-phenoxyquinoxaline possesses a similar level of in vitro potency against this clinically relevant target for pain and chronic cough.
| Evidence Dimension | In vitro P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | A-317491: Ki = 22-92 nM |
| Quantified Difference | Target compound's EC50 (80 nM) falls within the comparator's Ki range (22-92 nM), indicating comparable potency. |
| Conditions | Target: Antagonist activity against recombinant rat P2X3 at 10 µM in Xenopus oocytes. Comparator: Blockade of recombinant human and rat P2X3 receptor-mediated calcium flux. |
Why This Matters
For researchers investigating P2X3 as a target for pain or chronic cough, this compound offers a distinct chemical scaffold with potency comparable to established tool compounds, providing a valuable alternative for SAR studies and lead optimization.
- [1] BindingDB. 2-Chloro-3-phenoxyquinoxaline. Affinity Data: EC50: 80nM. Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. (2012). View Source
- [2] Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179-17184. View Source
